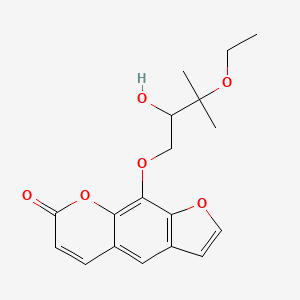

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Description

BenchChem offers high-quality 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20O6 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3 |

InChI Key |

ZQAHVKVXUSYIBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen synthesis pathway

An In-Depth Technical Guide to the Synthesis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Abstract

Psoralens are a class of naturally occurring furocoumarins renowned for their photosensitizing capabilities, which are leveraged in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] The therapeutic mechanism often involves the intercalation of the planar psoralen molecule into DNA, followed by UVA-induced formation of covalent cross-links with pyrimidine bases, inhibiting cell proliferation.[2] Modification of the psoralen scaffold, particularly at the 8-position, has been a key strategy to modulate photosensitizing activity, DNA binding affinity, and overall pharmacological profile.[3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for a novel 8-alkoxy derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. We will elucidate the strategic retrosynthetic analysis, detail the preparation of the crucial precursor xanthotoxol, and provide a validated, step-by-step protocol for the final base-catalyzed etherification via epoxide ring-opening. The causality behind experimental choices, mechanistic insights, and methods for purification and characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for 8-Position Alkoxy Functionalization

The psoralen core is a planar, tricyclic heterocyclic system.[4] While the parent compound is biologically active, its derivatives often exhibit enhanced or more specific properties. The 8-position of the psoralen ring system is a frequent target for synthetic modification. Introducing alkoxy groups at this position can significantly alter the molecule's lipophilicity, steric profile, and electronic properties. These changes, in turn, influence its pharmacokinetic behavior and its interaction with biological targets like DNA and cytochrome P450 enzymes.[5][6] For instance, 8-methoxypsoralen (8-MOP, Xanthotoxin) is a clinically approved drug, demonstrating the therapeutic value of such modifications.[7][8]

The target molecule of this guide, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, introduces a more complex side chain containing both hydroxyl and ether functionalities. The presence of a hydroxyl group can introduce new hydrogen bonding capabilities, potentially altering receptor binding or aqueous solubility, while the overall chain length and branching affect lipophilicity. The synthesis of this specific analogue serves as an exemplary case for the generation of a diverse library of 8-alkoxypsoralens for drug discovery and molecular biology research.

Retrosynthetic Analysis and Strategic Pathway Design

A logical synthesis design begins with a retrosynthetic analysis to identify key bond disconnections and strategically viable precursors. The target molecule's most synthetically accessible disconnection is the ether linkage at the C8 position of the psoralen core.

This disconnection reveals two primary synthons:

-

The Nucleophile: The phenoxide anion of Xanthotoxol (8-hydroxypsoralen) , the core scaffold.[9][10]

-

The Electrophile: A four-carbon chain with a suitable leaving group. A highly efficient and stereocontrolled approach utilizes an epoxide, specifically 2-(1-ethoxy-1-methylethyl)oxirane , as the electrophilic precursor. The base-catalyzed nucleophilic attack of the xanthotoxol phenoxide on the sterically unhindered carbon of the oxirane ring directly yields the desired secondary alcohol functionality after workup.

The overall synthetic strategy is therefore a convergent two-part process:

-

Part A: Preparation of the key intermediate, Xanthotoxol.

-

Part B: Base-catalyzed coupling of Xanthotoxol with the functionalized epoxide.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Intermediate: Xanthotoxol (8-Hydroxypsoralen)

Xanthotoxol is the pivotal precursor for the synthesis.[11][12] While multi-step syntheses from simpler coumarins exist[13], a more direct and efficient method is the demethylation of the commercially available and naturally abundant 8-methoxypsoralen (Xanthotoxin).

Mechanistic Insight: O-Demethylation

The ether linkage in 8-MOP is robust. Its cleavage requires a potent Lewis acid, such as boron tribromide (BBr₃), or harsh conditions like heating with pyridine hydrochloride. BBr₃ is highly effective; the boron atom coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by the bromide ion, proceeding via an Sₙ2 mechanism. The resulting borate ester is subsequently hydrolyzed during aqueous workup to yield the free phenol, Xanthotoxol.

Experimental Protocol: Demethylation of 8-Methoxypsoralen

Warning: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), under an inert atmosphere.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-methoxypsoralen (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane).

-

Quenching: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel. Add additional DCM and wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield pure Xanthotoxol as a crystalline solid.

The Core Synthesis Pathway: Base-Catalyzed Epoxide Ring-Opening

This final step assembles the target molecule through the formation of the key ether bond. The choice of base and solvent is critical for achieving a high yield and preventing side reactions.

Mechanistic Considerations and Causality

The reaction proceeds via a Williamson ether synthesis variant.

-

Deprotonation: A moderately strong base is required to deprotonate the phenolic hydroxyl of Xanthotoxol (pKa ≈ 8-9) to form the more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation. Potassium carbonate (K₂CO₃) can also be used as a milder, safer alternative, though it may require higher temperatures or longer reaction times.

-

Nucleophilic Attack: The generated phenoxide anion attacks the terminal, least sterically hindered carbon of the 2-(1-ethoxy-1-methylethyl)oxirane. This Sₙ2 attack follows Baldwin's rules for ring-opening, resulting in the formation of the C-O bond at the primary carbon and opening the epoxide to form a secondary alkoxide.

-

Protonation: The alkoxide is protonated during the aqueous workup step to yield the final product with its characteristic secondary hydroxyl group.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide anion, thus accelerating the Sₙ2 reaction.

Caption: Experimental workflow for the final etherification step.

Detailed Experimental Protocol: Etherification

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Xanthotoxol (1.0 eq) and dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

-

Electrophile Addition: Add a solution of 2-(1-ethoxy-1-methylethyl)oxirane (1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70 °C. Stir at this temperature for 6-12 hours, monitoring the reaction's completion by TLC.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue using silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to isolate the pure 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.

Data Summary and Product Validation

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Table of Reagents

| Reagent | Formula | Mol. Wt. ( g/mol ) | Role | Stoichiometry |

| Xanthotoxol | C₁₁H₆O₄ | 202.16 | Nucleophile | 1.0 eq |

| Sodium Hydride (60%) | NaH | 24.00 | Base | 1.5 eq |

| 2-(1-ethoxy-1-methylethyl)oxirane | C₇H₁₄O₂ | 130.18 | Electrophile | 1.2 eq |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | - |

| Hexane | C₆H₁₄ | 86.18 | Eluent | - |

Expected Analytical Data

The final product should be characterized using standard spectroscopic methods to confirm its identity.

-

¹H NMR (in CDCl₃, 400 MHz): Expect characteristic signals for the psoralen core protons, as well as new signals corresponding to the side chain: a triplet for the ethoxy CH₃, a quartet for the ethoxy CH₂, singlets for the gem-dimethyl protons, and multiplets for the CH₂-CH(OH) protons. The new hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (in CDCl₃, 100 MHz): Expect to see the psoralen carbon signals plus new aliphatic signals corresponding to the carbons of the side chain.

-

High-Resolution Mass Spectrometry (HRMS): The measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass for C₁₈H₂₀O₆ within a narrow tolerance (e.g., ± 5 ppm). Calculated Exact Mass: 332.1259.

Conclusion

This guide has detailed a robust and chemically sound synthetic pathway for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. The strategy relies on the reliable preparation of the key intermediate, Xanthotoxol, followed by a highly efficient, base-catalyzed etherification using a functionalized epoxide. By explaining the mechanistic rationale behind the chosen reagents and conditions, this document provides researchers with a comprehensive framework for synthesizing not only the title compound but also a wide array of novel 8-alkoxypsoralen derivatives. Such derivatives are valuable tools for probing structure-activity relationships and developing next-generation photochemotherapeutic agents.[4]

References

-

Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties . (2020). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives . (1991). PubMed. Retrieved January 3, 2026, from [Link]

-

Facile Total Synthesis of Xanthotoxol . (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Psoralen . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Xanthotoxol – Knowledge and References . (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

Xanthotoxol . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

- Methods for synthesis of psoralen derivatives. (n.d.). Google Patents.

-

Mechanisms of psoralen photosensitization reactions . (1984). PubMed. Retrieved January 3, 2026, from [Link]

-

8-Methoxypsoralen . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Xanthotoxol . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Mechanisms of Psoralen Action in the Skin . (1988). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralen - Wikipedia [en.wikipedia.org]

- 3. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US9440940B2 - Methods for synthesis of psoralen derivatives - Google Patents [patents.google.com]

- 8. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Xanthotoxol - Wikipedia [en.wikipedia.org]

- 10. Xanthotoxol | C11H6O4 | CID 65090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Executive Summary

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a synthetic furanocoumarin, a derivative of the naturally occurring compound psoralen.[1] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, analytical methodologies, and mechanisms of action. With a molecular formula of C₁₈H₂₀O₆ and a molecular weight of approximately 332.35 g/mol , this compound is distinguished by a substituted butyloxy side chain at the 8-position of the psoralen core, which imparts unique physicochemical characteristics.[1][2] Its primary biological significance lies in its photoreactive nature; upon activation by ultraviolet A (UVA) radiation, it forms covalent adducts with DNA, a mechanism that underpins its therapeutic potential in photochemotherapy, oncology, and microbiology.[1][3] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the experimental causality and validation required for rigorous scientific investigation.

Core Chemical and Physical Properties

The compound's structure is based on the tricyclic aromatic system of psoralen, functionalized with a complex ether linkage. This substitution significantly influences its solubility, lipophilicity, and interaction with biological targets.

Nomenclature and Structural Identifiers

A clear identification of the molecule is paramount for reproducible research and regulatory documentation. The key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | [2] |

| Molecular Formula | C₁₈H₂₀O₆ | [1][2] |

| Molecular Weight | 332.35 g/mol | [1][2] |

| CAS Number | 55481-87-3 | [2] |

| Canonical SMILES | CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | [2] |

| InChI Key | ZQAHVKVXUSYIBF-UHFFFAOYSA-N | [2] |

Physicochemical Parameters

These parameters are critical for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

| Parameter | Value | Significance | Source |

| LogP (Octanol/Water) | 2.1 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. | [2] |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding, influencing solubility and receptor interactions. | [2] |

| Hydrogen Bond Acceptors | 6 | Multiple oxygen atoms act as H-bond acceptors, contributing to its interaction profile in aqueous and biological environments. | [2] |

| Natural Occurrence | Found in Heracleum pyrenaicum Lam. | [2][4] |

Chemical Structure

Caption: Chemical structure of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.

Synthesis and Purification

The synthesis of this psoralen derivative is most commonly achieved via a nucleophilic substitution reaction, a robust and well-characterized method in organic chemistry.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This method is favored due to the high availability of the starting materials and the reliability of the reaction. The core principle involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide), which then attacks an alkyl halide.

Expertise & Causality: The choice of a moderately strong base like potassium carbonate is critical. A stronger base (e.g., NaH) could potentially deprotonate other less acidic protons or lead to side reactions, while a weaker base would not efficiently form the required nucleophile, resulting in low yields. The solvent, typically acetone or DMF, is chosen for its ability to dissolve both the polar salt and the nonpolar psoralen, facilitating the reaction.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 8-hydroxypsoralen (xanthotoxol) in anhydrous acetone.

-

Base Addition: Add 1.5 equivalents of powdered potassium carbonate (K₂CO₃). The excess base ensures complete deprotonation of the phenol.

-

Alkyl Halide Addition: Add 1.2 equivalents of the appropriate alkyl halide precursor, 1-bromo-3-ethoxy-3-methylbutan-2-ol, to the stirring suspension.

-

Reaction: Reflux the mixture at 60-70°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine to remove any remaining salts and polar impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient.[1]

Synthesis and Purification Workflow

Caption: The canonical DNA photo-adduction pathway of psoralens.

A Non-Canonical Pathway: Receptor-Mediated Signaling

Emerging evidence shows that psoralens can exert biological effects independent of DNA binding. [5][6]This pathway involves interaction with specific cellular receptors.

-

Psoralen Receptors: Specific, high-affinity cell surface and cytoplasmic receptors for psoralens have been identified. [5]* Signal Transduction: Upon binding and subsequent photoactivation, the psoralen-receptor complex can initiate a signaling cascade. A key target of this cascade is the Epidermal Growth Factor Receptor (EGFR). [6]* EGFR Inhibition: Photoactivated psoralen leads to the phosphorylation and subsequent inhibition of the EGFR. [5][6]This disrupts normal growth factor signaling, which is particularly relevant in hyperproliferative disorders like psoriasis, where EGFR signaling is often upregulated. [5]

Analytical Methodologies

Robust analytical methods are essential for pharmacokinetic studies, formulation analysis, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying psoralens in complex matrices.

Protocol: Quantification in Biological Matrices via HPLC

This protocol is adapted from established methods for the closely related 8-methoxypsoralen and provides a self-validating system for accurate quantification. [7] Expertise & Causality: Solid-Phase Extraction (SPE) is employed for sample cleanup and concentration. The choice of a C18 bonded silica sorbent is based on the principle of reversed-phase interaction; the moderately lipophilic psoralen derivative is retained on the nonpolar stationary phase while polar matrix components (salts, proteins) are washed away. Elution is achieved with a strong organic solvent like methanol, which disrupts the hydrophobic interaction. The subsequent reversed-phase HPLC analysis further separates the analyte from any remaining impurities before UV detection, which is highly sensitive due to the extensive chromophore of the furanocoumarin ring.

Step-by-Step Methodology:

-

Sample Preparation (SPE): a. Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water. b. Load 1 mL of plasma sample (spiked with an internal standard) onto the cartridge. c. Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances. d. Elute the analyte with 1 mL of pure methanol into a clean collection tube. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to a wavelength of ~254 nm.

-

Quantification: Construct a calibration curve using standards of known concentration to determine the concentration in unknown samples.

-

Analytical Workflow

Caption: Standard workflow for the analysis of the compound in plasma.

Biological and Therapeutic Potential

The unique chemical properties of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen translate into several areas of therapeutic interest.

-

Photochemotherapy (PUVA): Like its parent compound, it is a candidate for PUVA (Psoralen + UVA) therapy. This treatment is effective for severe psoriasis and other hyperproliferative skin disorders by inducing apoptosis in rapidly dividing keratinocytes and infiltrating T-lymphocytes. [5][8]* Anticancer Properties: The ability to induce apoptosis in rapidly dividing cells makes it a potential agent for anticancer therapies, particularly for cutaneous T-cell lymphoma or in extracorporeal photopheresis. [1]* Antimicrobial Effects: The compound has demonstrated potential activity against certain bacterial strains, likely through DNA damage in the microbes. [1]* Anti-inflammatory Activity: Related furanocoumarins have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting this derivative may also possess anti-inflammatory properties independent of its photoreactivity. [9]

Conclusion

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen represents a significant molecule in the field of medicinal chemistry. Its well-defined synthesis, dual-pronged mechanism of action involving both DNA photo-adduction and receptor-mediated signaling, and robust analytical protocols make it a valuable tool for researchers. Further investigation into its specific advantages over traditional psoralens, such as altered pharmacokinetics or a refined safety profile, will be critical in advancing its potential from a research compound to a clinical therapeutic.

References

- 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)

- 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen Product Page. Benchchem.

- Psoralen: a narrative review of current and future therapeutic uses.

- Mechanisms of Psoralen Action in the Skin.

- 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. BluSense Diagnostics.

- Mechanisms of Psoralen Action in the Skin.

- 8-Methoxypsoralen Compound Summary.

- Psoralen Compound Summary.

- PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis.

- Rapid and Sensitive Analysis of 8-Methoxypsoralen in Plasma.

- Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding...

- Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one.

- Topical 8‐methoxypsoralen increases the efficacy of narrowband ultraviolet B in psoriasis.

- 5-Methoxy-8-(2-hydroxy-3-buthoxy-3-methylbutyloxy)-psoralen isolated from Angelica dahurica inhibits cyclooxygenase-2 and 5-lipoxygenase...

Sources

- 1. Buy 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen [smolecule.com]

- 2. 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen | Benchchem [benchchem.com]

- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen | BluSense Diagnostics [blusense-diagnostics.com]

- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-8-(2-hydroxy-3-buthoxy-3-methylbutyloxy)-psoralen isolated from Angelica dahurica inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Crosslinking Mechanism of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralens, a class of naturally occurring and synthetic furocoumarins, are renowned for their potent biological activity when photoactivated by ultraviolet A (UVA) radiation. This activity is primarily driven by their ability to form covalent adducts with DNA, leading to the formation of monoadducts and ultimately interstrand crosslinks (ICLs). These ICLs are formidable lesions that block DNA replication and transcription, inducing cellular responses ranging from cell cycle arrest to apoptosis.[1][2] Such properties have cemented the role of psoralen-based photochemotherapy (PUVA) in the treatment of hyperproliferative skin disorders like psoriasis and vitiligo.[3][4] This technical guide provides a detailed examination of the DNA crosslinking mechanism of a specific synthetic derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While direct experimental data for this compound is limited, its mechanism can be confidently inferred from the extensive body of research on analogous 8-alkoxypsoralens, such as the widely studied 8-methoxypsoralen (8-MOP). We will dissect the multi-stage process from initial non-covalent intercalation into the DNA duplex to the UVA-mediated formation of covalent ICLs. Furthermore, this guide will present a comprehensive, field-proven protocol for the detection and quantification of these DNA lesions using the modified alkaline comet assay, a sensitive and reliable method for assessing DNA damage in individual cells.

Introduction: The Furocoumarin Core and the Significance of the 8-Position Substituent

Psoralens are planar, tricyclic heterocyclic compounds composed of a furan ring fused with a coumarin moiety.[5] This planarity is crucial for the initial and requisite step in their mechanism of action: intercalation into the DNA double helix. The psoralen molecule inserts itself between adjacent base pairs, a non-covalent interaction often referred to as "dark binding."[6] The affinity and geometry of this intercalation are influenced by substituents on the psoralen core.

The compound at the heart of this guide, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, is characterized by a relatively bulky and hydrophilic side chain at the 8-position of the psoralen ring. Research on various 8-substituted psoralen derivatives has demonstrated that this position is critical in modulating the compound's interaction with DNA. Studies have shown that 8-substituted psoralens, much like the benchmark 8-MOP, effectively bind to DNA via intercalation.[7] This positioning within the DNA helix is a prerequisite for the subsequent photochemical reactions. The nature of the substituent at the 8-position can influence the efficiency of both DNA binding and the subsequent photo-induced crosslinking.[7] The ethoxy, hydroxy, and methyl groups within the side chain of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen likely affect its solubility and interaction with the DNA backbone and surrounding water molecules, potentially fine-tuning its biological activity.

The Multi-Step Mechanism of DNA Interstrand Crosslink Formation

The formation of a DNA interstrand crosslink by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a sequential process that requires the absorption of two photons of UVA light (typically in the 320-400 nm range).[3][6] The process can be broken down into three key stages:

Stage 1: Intercalation (Dark Binding)

As previously mentioned, the planar structure of the psoralen core allows it to slip between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and is not dependent on UVA light. Psoralens show a preference for intercalating at 5'-TpA sequences. This sequence-specific preference positions the reactive double bonds of the psoralen molecule in close proximity to the 5,6-double bonds of the pyrimidine bases, particularly thymine.

Stage 2: Photoactivation and Monoadduct Formation (First Photon Absorption)

Upon exposure to UVA radiation, the intercalated 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen molecule absorbs a photon, transitioning to an excited electronic state.[3] This photoactivation enables a [2+2] cycloaddition reaction between one of the psoralen's two reactive sites—the 3,4-pyrone-side double bond or the 4',5'-furan-side double bond—and the 5,6-double bond of an adjacent thymine base. This reaction forms a covalent cyclobutane ring, creating a monoadduct.

-

Furan-side Monoadducts: The reaction involving the 4',5'-double bond of the furan ring is generally favored. These monoadducts are photochemically active and can absorb a second photon of UVA light.

-

Pyrone-side Monoadducts: The reaction with the 3,4-double bond of the pyrone ring also occurs, but these monoadducts are generally not photoactive in the UVA range and thus represent a terminal step in the reaction pathway.

Stage 3: Conversion to Interstrand Crosslink (Second Photon Absorption)

A furan-side monoadduct, still positioned within the DNA helix, can absorb a second UVA photon. This second photoactivation event excites the psoralen moiety again, allowing its remaining reactive site (the 3,4-pyrone-side double bond) to undergo another [2+2] cycloaddition with a thymine base on the opposite DNA strand.[6] This second covalent linkage creates the interstrand crosslink, physically tethering the two strands of the DNA molecule. These ICLs are highly cytotoxic lesions as they present a complete block to DNA strand separation, which is necessary for both replication and transcription.[1][2]

Diagrammatic Representation of the DNA Crosslinking Mechanism

Caption: Step-by-step workflow for the modified alkaline comet assay.

Expected Outcomes and Data Interpretation

The successful execution of the modified alkaline comet assay will yield quantifiable data on the extent of DNA interstrand crosslinking induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.

| Treatment Group | Expected % Tail DNA | Interpretation |

| Untreated Control | Low | Baseline level of DNA damage. |

| Psoralen only | Low | The compound itself is not genotoxic without UVA. |

| UVA only | Low to Moderate | UVA can cause some level of oxidative DNA damage. |

| H₂O₂ only | High | Positive control for DNA strand break induction. |

| Psoralen + UVA | Low to Moderate | Direct damage from PUVA (monoadducts, some breaks). |

| Psoralen + UVA + H₂O₂ | Significantly Reduced | ICLs prevent DNA migration, reducing the comet tail. |

The key comparison is between the "H₂O₂ only" group and the "Psoralen + UVA + H₂O₂" group. A dose-dependent decrease in % Tail DNA with increasing concentrations of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen or UVA dose would provide strong evidence for its DNA crosslinking activity.

Conclusion and Future Directions

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, based on the well-established principles of psoralen photochemistry and the behavior of analogous 8-alkoxy derivatives, is predicted to be a potent DNA interstrand crosslinking agent upon activation with UVA light. Its mechanism follows a canonical pathway of intercalation, followed by two sequential photoaddition reactions to form first a monoadduct and then an interstrand crosslink. The bulky, hydrophilic substituent at the 8-position is likely to modulate its pharmacokinetic and pharmacodynamic properties, meriting further investigation.

The modified alkaline comet assay provides a robust and sensitive platform for quantifying the ICL-forming capacity of this and other novel psoralen derivatives. Future research should focus on direct experimental validation of the crosslinking efficiency of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, including quantitative analysis of monoadduct versus ICL formation using techniques like HPLC-MS/MS. Such studies are essential for the continued development and optimization of psoralen-based therapeutics in dermatology and oncology.

References

- Schmitt, I. M., Chimenti, S., & Gasparro, F. P. (1995). Psoralen-protein photochemistry and the induction of apoptosis. Journal of Photochemistry and Photobiology B: Biology, 27(2), 101-107.

- El-Domyati, M., El-Ammawi, T., Medhat, W., Moftah, N., & Nasif, G. (2013). Psoralen and ultraviolet A-induced p53 and p21 expression in psoriasis.

- Ren, Y., Song, X., Tan, L., et al. (2020). A Review of the Pharmacological Properties of Psoralen. Frontiers in Pharmacology, 11, 571535.

- Nielsen, P. E., Hansen, J. B., & Buchardt, O. (1987). Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives. Journal of Medicinal Chemistry, 30(4), 733-738.

- Lee, W. R., Shen, S. C., Lin, H. Y., & Yu, H. S. (2000). Comparison of the effect of 8-methoxypsoralen (8-MOP) plus UVA (PUVA) on human melanocytes in vitiligo vulgaris and in vitro.

- Calvo-Pascual, M. I., Alvarez, A. M., & Lhiaubet-Vallet, V. (2014). PUVA (Psoralen + UVA) Photochemotherapy: Processes Triggered in the Cells. Photochemistry and Photobiology, 90(3), 519-526.

- Muni, N. J., & Ljungman, M. (2009). Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and Rad3-related-dependent manner. Molecular Pharmacology, 75(2), 393-400.

- Lai, C., Liu, Y., & Wang, Y. (2008). Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation. Analytical Chemistry, 80(22), 8790-8798.

- Abbas, S. Z., Khan, I., & Khan, M. A. (2020). Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. Mini-Reviews in Medicinal Chemistry, 20(15), 1469-1489.

Sources

- 1. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effect of 8-methoxypsoralen (8-MOP) plus UVA (PUVA) on human melanocytes in vitiligo vulgaris and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photochemical Properties of Psoralen Derivatives: A Case Study of 8-Methoxypsoralen (8-MOP)

Introduction: The Dual Nature of Psoralens - Therapeutic Agents and Molecular Probes

Psoralens are a class of naturally occurring linear furanocoumarins found in various plants.[1][2][3] For centuries, plant extracts containing psoralens have been utilized in traditional medicine to treat skin disorders.[1][3] In modern medicine, psoralens, in combination with ultraviolet A (UVA) radiation, form the basis of PUVA (Psoralen + UVA) therapy. This therapeutic strategy is employed to manage hyperproliferative skin diseases such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4][5][6]

The biological activity of psoralens is intrinsically linked to their photochemical properties. These molecules are relatively inert in the dark but become potent biological agents upon photoactivation with UVA light.[7] This light-induced reactivity allows for spatial and temporal control over their effects, a highly desirable feature in drug development. Beyond their therapeutic applications, the unique photochemical reactivity of psoralens has established them as invaluable tools in molecular biology for probing nucleic acid structure and function.[8][9]

This technical guide provides a comprehensive overview of the photochemical properties of 8-methoxypsoralen (8-MOP), a widely used psoralen derivative. We will delve into its spectroscopic characteristics, the mechanism of its photoreactions with DNA, and the experimental methodologies used to study these processes.

Spectroscopic Properties of 8-Methoxypsoralen (8-MOP)

The photochemical behavior of any molecule is dictated by its ability to absorb light and the subsequent fate of the absorbed energy. Understanding the spectroscopic properties of 8-MOP is, therefore, fundamental to comprehending its mechanism of action.

UV-Vis Absorption Spectroscopy

Psoralen derivatives, including 8-MOP, exhibit strong absorption in the UVA range (320-400 nm) of the electromagnetic spectrum.[4] This characteristic is crucial for their therapeutic efficacy, as UVA light can penetrate the skin. The absorption spectrum of 8-MOP typically shows multiple bands, with a prominent peak around 300 nm and significant absorption extending into the UVA region. For instance, the extinction coefficient of 8-MOP in the UVB region (at 300 nm) is significantly higher than in the UVA region (at 365 nm), suggesting a greater potential for adduct formation with UVB activation.[10]

Table 1: Spectroscopic Properties of 8-Methoxypsoralen (8-MOP)

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~300 nm | [10] |

| Extinction Coefficient at 300 nm | 11,800 cm⁻¹ M⁻¹ | [10] |

| Extinction Coefficient at 365 nm | 2,016 cm⁻¹ M⁻¹ | [10] |

| Fluorescence Excitation Maximum | ~315 nm | [11] |

Fluorescence Spectroscopy

Upon absorption of a photon, an 8-MOP molecule is promoted to an excited singlet state. From this state, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of psoralens with biomolecules like DNA. Changes in the fluorescence spectrum, such as shifts in the emission maximum or changes in fluorescence intensity, can provide information about the binding of 8-MOP to DNA.[11] For example, the formation of a monoadduct with DNA can lead to a shift in the fluorescence spectrum.[11]

The Photochemical Reaction of 8-MOP with DNA: A Stepwise Mechanism

The therapeutic and biological effects of 8-MOP are primarily mediated by its photochemical reactions with DNA.[4][7] This process can be broken down into three key steps: intercalation, mono-adduct formation, and interstrand cross-link formation.

Intercalation into the DNA Double Helix

The first step in the photo-reaction cascade is the non-covalent insertion of the planar 8-MOP molecule between the base pairs of the DNA double helix, a process known as intercalation.[2][4] This places the psoralen molecule in close proximity to the pyrimidine bases, particularly thymine, which are the primary targets for photo-addition.[4] The affinity of a psoralen derivative for DNA intercalation is a critical determinant of its photoreactivity.[4]

Photo-induced Mono-adduct Formation

Upon absorption of a UVA photon, the intercalated 8-MOP molecule is excited to its triplet state, which is the reactive species in the photo-addition reaction.[4][12][13] The excited 8-MOP then undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base.[4] This results in the formation of a covalent bond, creating a furan-side monoadduct.[14] This reaction is thought to proceed through a biradical intermediate.[4][13]

Interstrand Cross-link (ICL) Formation

If the furan-side monoadduct is formed at a thymine residue in a 5'-TpA sequence, the pyrone side of the psoralen molecule is positioned to react with a thymine on the complementary DNA strand.[15] Absorption of a second UVA photon by the monoadduct can then trigger another [2+2] cycloaddition reaction, forming a diadduct and resulting in an interstrand cross-link (ICL).[14][15] These ICLs are highly cytotoxic lesions as they covalently link the two strands of the DNA, preventing essential cellular processes like replication and transcription.[7][15]

Caption: Mechanism of 8-MOP photoaddition to DNA.

Experimental Methodologies for Studying Psoralen-DNA Photoreactions

A variety of experimental techniques are employed to investigate the photochemical properties of psoralens and their interactions with DNA.

Protocol 1: Monitoring Psoralen-DNA Photoreaction using UV-Vis Spectroscopy

This protocol describes a method to follow the course of the photoreaction between a psoralen derivative and DNA by observing changes in the UV-Vis absorption spectrum.

Materials:

-

8-Methoxypsoralen (8-MOP) stock solution (e.g., in ethanol)

-

Calf thymus DNA solution in a suitable buffer (e.g., PBS)

-

Quartz cuvettes

-

UVA light source (e.g., 365 nm lamp)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution containing 8-MOP and calf thymus DNA in a quartz cuvette. A typical concentration might be 10 µM 8-MOP.[11]

-

Record the initial UV-Vis absorption spectrum of the solution before irradiation.

-

Irradiate the sample with UVA light (e.g., 365 nm) for a defined period.

-

Record the UV-Vis absorption spectrum again.

-

Repeat steps 3 and 4 for increasing irradiation times.

-

Analyze the spectral changes. The formation of photoadducts will lead to a decrease in the characteristic psoralen absorption bands and the appearance of new spectral features.

Causality: The covalent attachment of the psoralen to the DNA bases alters its chromophore, resulting in a change in its absorption spectrum. By monitoring these changes over time, the kinetics of the photoreaction can be determined.

Protocol 2: Analysis of Psoralen-DNA Photoadducts by Gel Electrophoresis

This protocol outlines a method to detect the formation of monoadducts and interstrand cross-links in DNA using gel electrophoresis.

Materials:

-

Plasmid DNA or a specific DNA oligonucleotide

-

8-MOP

-

UVA light source

-

Agarose gel electrophoresis system

-

Denaturing agent (e.g., formamide or alkali)

-

DNA staining dye (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Incubate the DNA with 8-MOP in a suitable buffer.

-

Irradiate the mixture with UVA light for varying amounts of time.

-

For the analysis of interstrand cross-links, denature the DNA samples by heating in the presence of a denaturing agent.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments based on their size and conformation.

-

Stain the gel with a DNA dye and visualize the bands under UV light.

Interpretation of Results:

-

Monoadducts: The formation of monoadducts will cause a slight retardation in the migration of the DNA through the gel.

-

Interstrand Cross-links: Under denaturing conditions, non-cross-linked DNA will separate into single strands, while cross-linked DNA will remain as a double-stranded molecule and migrate much slower.

Sources

- 1. Shedding light on the reaction mechanism of PUVA light therapy for skin diseases | EurekAlert! [eurekalert.org]

- 2. Psoralen - Wikipedia [en.wikipedia.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mdpi.com [mdpi.com]

- 5. Psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing RNA-Protein Interactions by Psoralen Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]

- 10. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 12. The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Topic: Characterizing the UVA Activation Wavelength of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralens are a class of photoactive compounds that, upon activation by Ultraviolet A (UVA) radiation, form covalent adducts with DNA, leading to therapeutic effects in hyperproliferative skin disorders. While the general mechanism is well-understood, the efficacy and safety of novel psoralen derivatives are critically dependent on their specific photochemical properties, most notably their optimal activation wavelength. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the UVA activation spectrum for the novel derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. By leveraging established principles from the study of benchmark compounds like 8-methoxypsoralen (8-MOP) and outlining a rigorous, multi-pillar experimental approach, this document serves as a technical roadmap from fundamental spectroscopic analysis to cell-based validation. We will explore the causality behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for determining the precise wavelength that maximizes therapeutic potential while minimizing off-target effects.

The Fundamental Photochemistry of Psoralens

Psoralens, or furocoumarins, are planar, tricyclic heterocyclic compounds renowned for their photosensitizing capabilities.[1] Their therapeutic action, particularly in PUVA (Psoralen + UVA) therapy, is rooted in a light-dependent molecular mechanism that targets cellular DNA.[2][3]

1.1. The Mechanism: Intercalation, Photoactivation, and Covalent Adduct Formation

The process begins with the passive intercalation of the planar psoralen molecule into the DNA double helix, where it positions itself between adjacent base pairs, preferentially at 5'-TpA sites.[2][4] This initial, non-covalent "dark" binding is a prerequisite for the photochemical reaction.[5]

Upon irradiation with long-wave UVA light (typically 320-400 nm), the intercalated psoralen absorbs a photon, transitioning to an excited triplet state.[6][7][8] In this highly reactive state, it undergoes a [2+2] photocycloaddition with the 5,6-double bond of an adjacent pyrimidine base (preferentially thymine). This reaction can occur at either the 3,4- (pyrone side) or 4',5'- (furan side) double bond of the psoralen molecule, forming a stable cyclobutane monoadduct.[2][6]

If a 4',5'-monoadduct has formed and a second UVA photon is absorbed, the psoralen can react with a pyrimidine on the opposing DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[2][5][7] It is this ICL formation that is considered the primary event responsible for the therapeutic efficacy in treating hyperproliferative diseases like psoriasis.[9]

Focus Molecule: 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

The subject of this guide, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, is a synthetic derivative of the psoralen core.[4]

-

Molecular Formula: C₁₈H₂₀O₆

-

Molecular Weight: ~332.35 g/mol

The key structural feature is the bulky, hydrophilic side chain at the 8-position. This modification is significant because substitutions on the psoralen ring can profoundly influence the compound's:

-

Solubility and Bioavailability: Affecting its ability to reach target cells and intercalate into DNA.

-

DNA Binding Affinity (KD): Altering the equilibrium constant for intercalation, which is a critical parameter for photochemical kinetics.[10]

-

Absorption Spectrum (λmax): Shifting the wavelength of maximum photon absorption, thereby influencing the optimal activation wavelength.

While its precise activation spectrum is not yet defined in the literature, it is hypothesized to follow the general psoralen mechanism, including intercalation and the formation of photoadducts upon UVA irradiation.[4] The central task for any research or development program is to experimentally determine this spectrum.

The Psoralen Activation Spectrum: Lessons from 8-MOP

To determine the optimal wavelength for a new derivative, we must first understand the action spectrum of its closest, most-studied analog: 8-methoxypsoralen (8-MOP). An action spectrum plots biological or chemical effectiveness against wavelength, providing a direct measure of which photons are most efficient at driving the desired reaction.

Clinical and preclinical studies have shown that not all UVA light is equally effective. Research on 8-MOP has revealed that the effectiveness for clearing psoriasis decreases exponentially as the wavelength increases through the UVA range.[11] The most effective photons are found at the lower end of the UVA spectrum.

| Parameter | Wavelength(s) | Key Finding | Source |

| Peak Therapeutic Efficacy | 325 nm | Lamps with peak emission at 325 nm were significantly superior to those at 352 nm or 370 nm for psoriasis clearance. | [11] |

| Maximum Adduct Activity | 325 nm | The wavelength for maximum psoralen-DNA photo-adduct formation. | [12] |

| Relative Efficacy | 320 nm vs. 360 nm | Radiation at 320 nm was found to be an order of magnitude more effective than at 360 nm. | [11] |

| General PUVA Range | 320-400 nm | The standard UVA range used in clinical PUVA therapy. | [7][8] |

| Experimental Range | 335-400 nm | A UVA range used successfully to induce oxidative DNA damage with 8-MOP in an experimental setting. | [13][14] |

This data establishes a critical principle: the optimal activation wavelength for psoralens is likely not broad, but concentrated in the 320-340 nm range. Using higher wavelengths may require a significantly larger dose of light to achieve the same biological effect, potentially increasing the risk of side effects associated with broad UVA exposure.

Experimental Protocol: Determining the Action Spectrum

A rigorous, self-validating protocol for determining the activation wavelength of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is built on three pillars: spectroscopic analysis, in vitro quantification of DNA adducts, and cell-based functional validation.

Pillar 1: Spectroscopic Analysis

-

Objective: To determine the absorption properties of the compound.

-

Causality: The compound must absorb photons to initiate a photochemical reaction. The wavelength of maximum absorbance (λmax) is often, but not always, the most effective activation wavelength. A shift in λmax upon binding to DNA (a bathochromic or "red" shift) is strong evidence of intercalation and can indicate the most relevant absorption profile for the bound state.

Protocol:

-

Preparation: Prepare stock solutions of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in a suitable solvent (e.g., DMSO) and a buffered aqueous solution (e.g., PBS, pH 7.4). Prepare a solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer.

-

Spectrum of Compound Alone: Dilute the psoralen derivative in the aqueous buffer to a final concentration suitable for UV-Vis spectroscopy (typically 10-50 µM). Scan the absorbance from 250 nm to 450 nm using a spectrophotometer.

-

Spectrum of Compound with DNA: Prepare a sample containing the psoralen derivative at the same concentration as in step 2, but also include an excess of DNA (e.g., 1 mM base pairs). Incubate for 30 minutes at room temperature to allow for intercalation equilibrium.

-

Analysis: Scan the absorbance of the DNA-bound sample. Compare the two spectra. Note the λmax for both conditions and quantify any observed shift.

Pillar 2: In Vitro Action Spectrum Determination

-

Objective: To directly measure the efficiency of DNA adduct formation as a function of UVA wavelength.

-

Causality: This is the most direct measure of photochemical efficacy. By keeping the number of photons constant across all wavelengths (an isoquantic approach), any difference in adduct formation can be directly attributed to the efficiency of the photons at that specific wavelength. This generates a true action spectrum.

Protocol:

-

Sample Preparation: Prepare multiple identical samples containing the psoralen derivative (e.g., 50 µM) and DNA (e.g., 1 mM) in a buffered solution in quartz cuvettes or microplates.

-

Irradiation Setup: Use a monochromatic UVA source with a tuneable wavelength output (e.g., a xenon lamp with a monochromator). The output power at each wavelength must be measured with a calibrated radiometer.

-

Isoquantic Irradiation: Irradiate each sample with a different, narrow band of UVA light (e.g., at 10 nm intervals from 320 nm to 400 nm). Critically, adjust the irradiation time at each wavelength to ensure that every sample receives the exact same total number of photons.

-

Quantification of Interstrand Cross-Links (ICLs):

-

Denature the DNA by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.

-

Cross-linked DNA will instantly re-anneal, while non-cross-linked DNA will remain single-stranded.

-

Analyze the samples on an agarose gel using a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green). Double-stranded (cross-linked) DNA will migrate slower than single-stranded DNA.

-

Quantify the band intensity corresponding to dsDNA at each wavelength using densitometry.

-

-

Data Analysis: Plot the percentage of cross-linked DNA against the irradiation wavelength. The peak of this curve represents the optimal activation wavelength for ICL formation.

Pillar 3: Cell-Based Validation

-

Objective: To confirm that the optimal wavelength for in vitro adduct formation translates to maximal biological effect (phototoxicity) in a cellular context.

-

Causality: This step validates the biochemical findings in a complex biological system, accounting for factors like cell uptake, intracellular localization, and cellular repair mechanisms.

Protocol:

-

Cell Culture: Plate a relevant cell line (e.g., HaCaT keratinocytes or A431 squamous cell carcinoma) in 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a range of concentrations of the psoralen derivative for a defined period (e.g., 1-2 hours) to determine a non-toxic concentration in the dark.

-

Irradiation: Using the optimal concentration from step 2, irradiate the plates with the most effective wavelengths identified in Pillar 2 (e.g., the peak wavelength and two adjacent wavelengths), as well as a less effective wavelength (e.g., 380 nm) as a control. Use an isoquantic approach as before. Include "dark" (no light) and "light only" (no compound) controls.

-

Cell Viability Assay: 24-48 hours post-irradiation, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.

-

Data Analysis: Calculate the percentage of cell death for each wavelength. A plot of cell viability versus wavelength should correlate with the action spectrum determined in Pillar 2.

Conclusion and Future Directions

The therapeutic success of any new photosensitizer hinges on a precise understanding of its activation parameters. For 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, it is insufficient to assume its activation profile will mirror that of 8-MOP. The addition of its unique side-chain necessitates a rigorous, empirical determination of its optimal UVA activation wavelength.

The three-pillar methodology outlined in this guide—combining fundamental spectroscopy, direct quantification of DNA cross-linking, and functional cell-based assays—provides a robust framework for this characterization. The results of these experiments will define the action spectrum, enabling the selection of a specific and narrow wavelength band for therapeutic application. This data-driven approach is essential for maximizing the compound's efficacy, ensuring consistent clinical outcomes, and minimizing the dose of UVA radiation, thereby enhancing the safety profile for future clinical development.

References

-

Hearst, J. E. (1981). Psoralen Photochemistry and Nucleic Acid Structure. PubMed - NIH. Available at: [Link]

-

Schrader, B., et al. (2018). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. MDPI. Available at: [Link]

-

Gasparro, F. P. (1996). Psoralen-protein photochemistry--a forgotten field. PubMed. Available at: [Link]

-

Hearst, J. E. (1989). Photochemistry of the psoralens. ACS Publications. Available at: [Link]

-

Wikipedia contributors. (n.d.). Psoralen. Wikipedia. Available at: [Link]

-

Gange, R. W., et al. (1984). Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism between radiation less than 380 nm and broadband UVA. PubMed. Available at: [Link]

-

Photonet. (n.d.). Treatment Protocols. Photonet. Available at: [Link]

-

Gasparro, F. P. (1989). Phototherapy and photopharmacology. PubMed. Available at: [Link]

-

DermNet. (n.d.). PUVA (photochemotherapy). DermNet. Available at: [Link]

-

Diffey, B. L., et al. (1983). The action spectrum between 320 and 400 nm for clearance of psoriasis by psoralen photochemotherapy. PubMed. Available at: [Link]

-

Joshi, P. C., et al. (2013). UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS). PubMed. Available at: [Link]

-

Morison, W. L. (2008). Oral photochemotherapy with psoralens and UVA (PUVA): Principles and practice. ResearchGate. Available at: [Link]

-

University Hospital Southampton NHS Foundation Trust. (n.d.). Psoralen ultraviolet light A (PUVA) treatment - patient information. University Hospital Southampton. Available at: [Link]

-

Plastic Surgery Key. (2019). Psoralen-Ultraviolet Light A Therapy. Plastic Surgery Key. Available at: [Link]

-

DermNet. (n.d.). Phototherapy. UVA photo(chemo)therapy. DermNet. Available at: [Link]

-

Al-Harrasi, A., et al. (2018). Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. PMC - PubMed Central. Available at: [Link]

-

Chen, H. W., et al. (1999). PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells. PubMed. Available at: [Link]

-

Chen, H. W., et al. (1999). Puva (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8- hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells. Mount Sinai Scholars Portal. Available at: [Link]

Sources

- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Buy 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Psoralen-Ultraviolet Light A Therapy | Plastic Surgery Key [plasticsurgerykey.com]

- 9. Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Psoralen photochemistry and nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The action spectrum between 320 and 400 nm for clearance of psoriasis by psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dermnetnz.org [dermnetnz.org]

- 13. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.mssm.edu [scholars.mssm.edu]

An In-depth Technical Guide on the Biological Activity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Foreword: Navigating the Frontiers of Psoralen Chemistry

Psoralens, a class of naturally occurring furocoumarins, have long captured the attention of researchers due to their potent photoactivated biological activities.[1][2][3] The core tricyclic structure of psoralen serves as a versatile scaffold for chemical modifications, leading to a diverse array of derivatives with unique pharmacological profiles.[1][4][5] This guide focuses on a specific, novel derivative: 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While direct experimental data for this particular compound is not yet prevalent in published literature, its structural features allow for a robust, science-driven exploration of its potential biological activities. By drawing upon the extensive knowledge base of well-characterized psoralens, particularly 8-methoxypsoralen (8-MOP), and understanding the structure-activity relationships of 8-substituted derivatives, we can construct a detailed predictive profile of this molecule. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental designs to investigate this promising compound.

The Psoralen Core and the Significance of 8-Position Substitution

Psoralens are planar, tricyclic compounds renowned for their ability to intercalate into DNA.[1][6] Upon activation by ultraviolet A (UVA) radiation, they can form covalent bonds with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[3][7][8] This mechanism is the cornerstone of PUVA (Psoralen + UVA) therapy, used in the treatment of skin disorders like psoriasis and vitiligo.[3][7][9]

The substitution at the 8-position of the psoralen ring plays a pivotal role in modulating its photobiological and pharmacological properties. The nature of the substituent at this position can influence:

-

DNA Binding Affinity and Intercalation: The size, hydrophobicity, and electronic properties of the 8-substituent can affect how efficiently the molecule inserts itself between DNA base pairs.

-

Photoreactivity: The substituent can alter the excited-state properties of the psoralen molecule, thereby influencing the quantum yield of photoadduct formation.

-

Pharmacokinetics: The lipophilicity and metabolic stability of the molecule can be significantly modified by the 8-substituent, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biological Activity Spectrum: Beyond phototoxicity, modifications at the 8-position have been shown to influence anti-inflammatory, anticancer, and antimicrobial activities.

The 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain in our compound of interest is relatively large and possesses both hydrophobic (ethoxy and methyl groups) and hydrophilic (hydroxyl group) characteristics. This complex functionality suggests a nuanced interaction with biological targets.

Predicted Biological Activities and Mechanistic Insights

Photobiological Activity and Cytotoxicity

The primary and most predictable biological activity of a psoralen derivative is its photosensitizing effect. It is highly probable that 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen will exhibit UVA-dependent cytotoxicity.

Mechanism of Action:

-

Intercalation: The planar psoralen core will intercalate into the DNA double helix. The bulky, flexible side chain may influence the preferred intercalation sites and the stability of the DNA-psoralen complex.

-

Photoactivation: Upon exposure to UVA light (320-400 nm), the psoralen molecule absorbs photons and enters an excited triplet state.

-

Covalent Adduct Formation: In its excited state, the psoralen forms covalent bonds with thymine and cytosine residues, creating monoadducts. With continued UVA exposure, a second photoreaction can occur, leading to the formation of an interstrand cross-link, which is highly effective at blocking DNA replication and transcription, ultimately triggering apoptosis.[7][8]

Experimental Workflow: Assessing Photocytotoxicity

Caption: Workflow for determining the photocytotoxicity of a psoralen derivative.

Detailed Protocol: MTT Assay for Photocytotoxicity

-

Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plates for 2-4 hours to allow for cellular uptake of the compound.

-

UVA Irradiation: Expose the plates to a controlled dose of UVA light from a calibrated source. A parallel plate should be kept in the dark to assess non-photoactivated cytotoxicity.

-

Post-Irradiation Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Anticancer Activity

Beyond its phototoxic effects, psoralen derivatives have demonstrated anticancer activity, even in the absence of light, by inducing apoptosis and cell cycle arrest.[2][10] The bulky and functionalized side chain of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen may confer novel interactions with cellular targets, potentially leading to significant dark cytotoxicity.

Potential Mechanisms:

-

Induction of Apoptosis: Psoralens can activate intrinsic and extrinsic apoptotic pathways, often involving the p53 tumor suppressor protein and the regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Signaling Pathways: Furanocoumarins have been shown to modulate key cancer-related signaling pathways, such as NF-κB, PI3K/AKT, and MAPK.[11][12]

Signaling Pathway: Psoralen-Induced Apoptosis

Caption: A potential pathway for psoralen-induced apoptosis via p53 activation.

Quantitative Data: Cytotoxicity of Psoralen Derivatives in Cancer Cells

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 8-Methoxypsoralen (8-MOP) | Human Melanoma | Melanoma | 10.79 (with UVA) | [8] |

| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | Melanoma | 0.13 (with UVA) | [8] |

| Psoralen | KB | Oral Carcinoma | ~473 (dark) | [2] |

| Isopsoralen | K562 | Leukemia | ~204 (dark) | [2] |

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., UVA dose, incubation time).

Anti-inflammatory Activity

Furanocoumarins, the class of compounds to which psoralens belong, are known to possess significant anti-inflammatory properties.[11][13][14] This activity is often independent of their photosensitizing effects.

Mechanism of Action:

The anti-inflammatory effects of furanocoumarins are frequently attributed to their ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][15] By preventing the activation of NF-κB, psoralen derivatives can reduce the expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]

Signaling Pathway: Inhibition of NF-κB

Caption: Inhibition of the NF-κB inflammatory pathway by a psoralen derivative.

Detailed Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (untreated, LPS only, compound only).

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Antimicrobial Activity

Psoralens have been reported to exhibit antibacterial and antifungal properties.[1][17] This activity can be both light-dependent and light-independent. The photoactivated mechanism involves DNA damage in microbial cells, similar to the cytotoxic effect in cancer cells. Light-independent mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strain: Use a standard bacterial strain, such as Staphylococcus aureus or Escherichia coli.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Perform a serial two-fold dilution of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen represents a novel chemical entity with significant therapeutic potential. Based on the extensive literature on related furanocoumarins, it is predicted to be a potent photosensitizer with applications in photochemotherapy. Furthermore, its unique 8-position substituent may confer significant anticancer, anti-inflammatory, and antimicrobial properties, potentially through mechanisms independent of photoactivation.

The immediate future for this compound lies in rigorous experimental validation of these predicted activities. The protocols outlined in this guide provide a clear roadmap for a comprehensive in vitro evaluation. Subsequent research should focus on in vivo studies to assess efficacy and safety, as well as detailed mechanistic studies to elucidate its molecular targets. The exploration of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen could lead to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

-

Gia, O., Uriarte, E., Zagotto, G., Baccichetti, F., Antonello, C., & Marciani-Magno, S. (1992). Synthesis and photobiological activity of new methylpsoralen derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(1-2), 95–104. Available from: [Link]

- Scott, B. R., Pathak, M. A., & Mohn, G. R. (1976). Molecular and genetic basis of furocoumarin reactions. Mutation Research/Reviews in Genetic Toxicology, 39(1), 29–74. [No direct URL available in search results]

-

Al-Majmaie, S., & Al-Karagoly, H. (2020). Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. Mini-Reviews in Medicinal Chemistry, 20(15), 1486–1504. Available from: [Link]

-

Tanaka, S., Iuchi, Y., Kobayashi, M., et al. (2021). Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Bioactive Compounds in Health and Disease, 4(12), 276-289. Available from: [Link]

-

Bahramsoltani, R., Ebrahimi, F., Farzaei, M. H., & Rahimi, R. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 1353652. Available from: [Link]

-

Gasparro, F. P. (1996). Psoralen photobiology: recent advances. Photochemistry and Photobiology, 63(5), 553–557. Available from: [Link]

-

Hung, W. L., Suh, J. H., & Wang, Y. (2017). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis, 25(1), 71–83. Available from: [Link]

-

Kraemer, K. H. (1982). In vitro assay of the effects of psoralens plus ultraviolet radiation on human lymphoid cells. Journal of the National Cancer Institute, 69(1), 219–227. Available from: [Link]

- Ojala, T., Remes, S., Haansuu, J. P., Hiltunen, R., Haahtela, K., & Vuorela, P. (2000). Antimicrobial activity of some coumarin containing herbal plants growing in Finland. Journal of Ethnopharmacology, 73(1-2), 299–305. [No direct URL available in search results, but referenced in other sources]

-